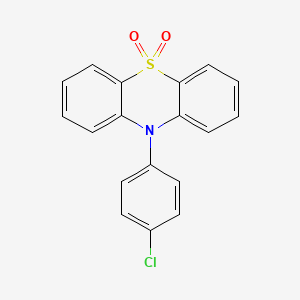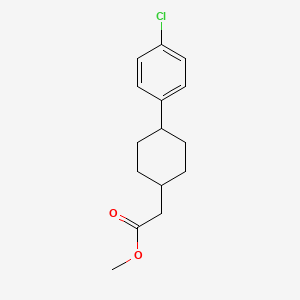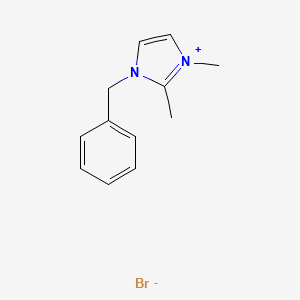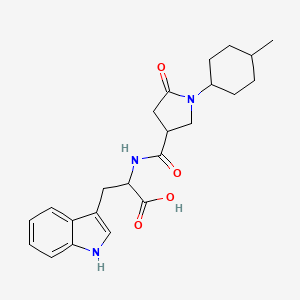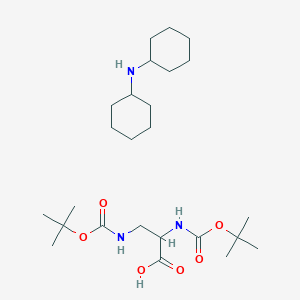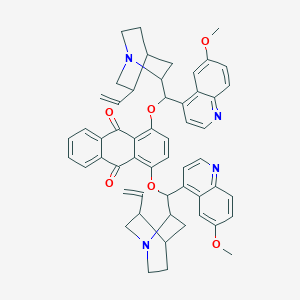
1,4-Bis((6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methoxy)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis((6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methoxy)anthracene-9,10-dione is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a combination of quinoline and quinuclidine moieties linked to an anthracene-9,10-dione core, making it a subject of interest in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methoxy)anthracene-9,10-dione involves multiple steps, starting with the preparation of the quinoline and quinuclidine intermediates. These intermediates are then coupled with anthracene-9,10-dione through a series of reactions, including nucleophilic substitution and condensation reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, automated systems, and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis((6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinoline moieties to their corresponding dihydroquinoline forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the quinoline and quinuclidine groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce new functional groups to the quinoline or quinuclidine moieties .
Scientific Research Applications
1,4-Bis((6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1,4-Bis((6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methoxy)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The quinoline moieties can intercalate with DNA, disrupting replication and transcription processes. The quinuclidine groups may interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis((1S)- (6-methoxyquinolin-4-yl) (5-vinylquinuclidin-2-yl)methyl)anthracene-9,10-dione
- 1,4-bis[®-[(1S,2S,4S,5R)-5-ethylquinuclidin-2-yl]- (6-methoxy-4-quinolyl)methoxy]phthalazine
Uniqueness
1,4-Bis((6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methoxy)anthracene-9,10-dione stands out due to its unique combination of quinoline and quinuclidine moieties linked to an anthracene-9,10-dione core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C54H52N4O6 |
|---|---|
Molecular Weight |
853.0 g/mol |
IUPAC Name |
1,4-bis[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C54H52N4O6/c1-5-31-29-57-23-19-33(31)25-45(57)53(39-17-21-55-43-13-11-35(61-3)27-41(39)43)63-47-15-16-48(50-49(47)51(59)37-9-7-8-10-38(37)52(50)60)64-54(46-26-34-20-24-58(46)30-32(34)6-2)40-18-22-56-44-14-12-36(62-4)28-42(40)44/h5-18,21-22,27-28,31-34,45-46,53-54H,1-2,19-20,23-26,29-30H2,3-4H3 |
InChI Key |
RMHFANAFTWZAKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)OC5=C6C(=C(C=C5)OC(C7CC8CCN7CC8C=C)C9=C1C=C(C=CC1=NC=C9)OC)C(=O)C1=CC=CC=C1C6=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,4-difluorophenyl)sulfonyl]-N-ethyl-N-phenylacetamide](/img/structure/B12499380.png)
![2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-N-(2-methylpropyl)benzamide](/img/structure/B12499396.png)
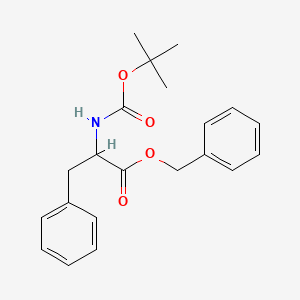
![N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12499416.png)
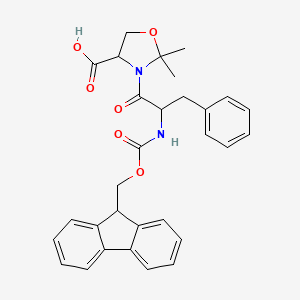
![Methyl 3-({[3-(benzyloxy)phenyl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12499426.png)
![2-[5-(4-Chlorophenyl)-3-(trifluoromethyl)pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole](/img/structure/B12499428.png)
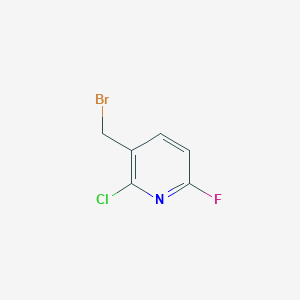
![Ethyl 3-{[(4-bromophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12499436.png)
